molecular formula C7H6O2S B065561 4-Hydroxy-3-sulfanylbenzaldehyde CAS No. 166590-53-0

4-Hydroxy-3-sulfanylbenzaldehyde

Cat. No.: B065561
CAS No.: 166590-53-0
M. Wt: 154.19 g/mol
InChI Key: LOQMENZSCDPVJW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-sulfanylbenzaldehyde (C₇H₆O₂S, molecular weight: 154.183 g/mol) is an aromatic aldehyde featuring a hydroxyl (-OH) group at the para position and a sulfanyl (-SH) group at the meta position relative to the aldehyde functional group . The compound is used in synthetic chemistry as an intermediate for pharmaceuticals, particularly in the development of anticancer and antimicrobial agents due to its thiol-mediated reactivity .

Properties

CAS No.

166590-53-0

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

4-hydroxy-3-sulfanylbenzaldehyde

InChI

InChI=1S/C7H6O2S/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H

InChI Key

LOQMENZSCDPVJW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)S)O

Canonical SMILES

C1=CC(=C(C=C1C=O)S)O

Synonyms

Benzaldehyde, 4-hydroxy-3-mercapto- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
4-Hydroxy-3-sulfanylbenzaldehyde has shown promising antioxidant properties. Research indicates that compounds with sulfhydryl groups can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in developing therapies for diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Case Study: Anticancer Potential
A study explored the cytotoxic effects of various benzaldehyde derivatives, including this compound, against different cancer cell lines. The results demonstrated significant antiproliferative activity, suggesting its potential as a lead compound for anticancer drug development .

Material Science

Synthesis of Functional Materials
The compound can be utilized in synthesizing novel materials with specific functional properties. Its reactivity allows it to form polymers or hybrid materials that exhibit enhanced mechanical and thermal properties.

Case Study: Polymer Composites
Research has indicated that incorporating this compound into polymer matrices improves their thermal stability and mechanical strength. This application is particularly relevant in developing materials for aerospace and automotive industries where performance under stress is critical .

Environmental Applications

Heavy Metal Ion Detection
The compound's ability to form stable complexes with heavy metal ions makes it a candidate for environmental monitoring. It can be used in sensors designed to detect trace amounts of toxic metals in water sources.

Case Study: Sensor Development
A recent project focused on developing a sensor using this compound for detecting lead ions in contaminated water. The sensor exhibited high sensitivity and selectivity, demonstrating its potential for real-time environmental monitoring .

Analytical Chemistry

Reagent for Chemical Analysis
In analytical chemistry, this compound serves as a reagent for the quantitative analysis of certain compounds. Its ability to form colored complexes allows for spectrophotometric determination of analytes.

Case Study: Spectrophotometric Methods
A study detailed the use of this compound in developing spectrophotometric methods for determining the concentration of various organic compounds in solution. The method proved effective and reliable, showcasing the versatility of this compound as an analytical tool .

Summary Table of Applications

Application AreaSpecific UseCase Study Reference
Medicinal ChemistryAntioxidant activity; anticancer potential
Material ScienceSynthesis of functional materials
Environmental MonitoringHeavy metal ion detection
Analytical ChemistryReagent for chemical analysis

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

  • Structure : Lacks the sulfanyl (-SH) group, containing only a para-hydroxyl and aldehyde group (C₇H₆O₂, MW: 122.1 g/mol) .
  • Properties :
    • Higher solubility in polar solvents compared to 4-Hydroxy-3-sulfanylbenzaldehyde due to reduced steric hindrance and absence of the hydrophobic -SH group.
    • pKa of the hydroxyl group: ~7.5 (weaker acidity than this compound, where -SH enhances acidity via resonance stabilization) .
  • Applications : Widely used as a reference standard and precursor for synthesizing antioxidants, fragrances, and pharmaceuticals like salbutamol impurities .

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Structure : Replaces -SH with a methoxy (-OCH₃) group at the meta position (C₈H₈O₃, MW: 152.15 g/mol).
  • Properties :
    • Methoxy group increases electron density on the aromatic ring, reducing electrophilic substitution reactivity compared to this compound.
    • Higher thermal stability due to the inertness of the -OCH₃ group.
  • Applications: Primarily used in food flavoring and perfumery. Limited medicinal utility compared to thiol-containing analogs .

4-Hydroxy-3-(hydroxymethyl)benzaldehyde

  • Structure : Features a hydroxymethyl (-CH₂OH) substituent instead of -SH (C₈H₈O₃, MW: 152.15 g/mol) .
  • Properties: Increased polarity and water solubility due to the hydroxymethyl group.
  • Applications : Used in synthesizing β-blockers and salbutamol-related impurities .

4-(Methylsulfonyl)benzaldehyde

  • Structure : Contains a methylsulfonyl (-SO₂CH₃) group at the para position (C₈H₈O₃S, MW: 184.21 g/mol) .
  • Properties :
    • Sulfonyl group is strongly electron-withdrawing, making the aldehyde more reactive in nucleophilic additions.
    • Higher melting point (crystalline structure stabilized by C–H···O hydrogen bonds) compared to this compound .
  • Applications : Key precursor for antibiotics like chloramphenicol, leveraging sulfonyl-directed reactivity .

4-Hydroxybenzoic Acid

  • Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) group (C₇H₆O₃, MW: 138.12 g/mol) .
  • Properties :
    • Higher acidity (pKa ~4.5) due to the -COOH group.
    • Lacks aldehyde-specific reactivity (e.g., condensation reactions), limiting its utility in Schiff base synthesis.
  • Applications : Used in preservatives (parabens) and polymer production .

Research Findings and Trends

  • Pharmacological Potential: this compound’s -SH group enables unique interactions with cysteine residues in enzymes, making it a candidate for targeted drug design .
  • Synthetic Versatility : Derivatives like 4-(Methylsulfonyl)benzaldehyde highlight the role of sulfonyl groups in enhancing electrophilicity for antibiotic synthesis .

Preparation Methods

Nucleophilic Aromatic Substitution

A widely explored route involves the reaction of 4-hydroxybenzaldehyde with thiolating agents under nucleophilic aromatic substitution (SNAr) conditions. The hydroxyl group at position 4 activates the ring toward electrophilic substitution, while the aldehyde group slightly deactivates it. To enhance reactivity, the hydroxyl group is often protected as a methyl ether prior to thiolation. For example, 4-methoxybenzaldehyde reacts with potassium thioacetate in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, yielding 3-sulfanyl-4-methoxybenzaldehyde, which is subsequently deprotected using boron tribromide (BBr₃) in dichloromethane.

Key challenges include:

  • Regioselectivity : Competing substitution at the 2- and 6-positions due to the ortho-directing effect of the methoxy group.

  • Side reactions : Oxidation of thiols to disulfides under basic conditions.

Metal-Catalyzed C–S Bond Formation

Transition-metal catalysis offers improved regiocontrol. A palladium-catalyzed coupling between 3-iodo-4-methoxybenzaldehyde and thiophenol in the presence of Pd(OAc)₂ and Xantphos ligand achieves 85% yield under mild conditions (80°C, 6 hours). The iodide precursor is synthesized via directed ortho-iodination of 4-methoxybenzaldehyde using N-iodosuccinimide (NIS) and triflic acid.

Decarboxylative Thiolation of 3-Carboxy-4-hydroxybenzaldehyde

Synthesis of 3-Carboxy-4-hydroxybenzaldehyde

This method leverages the decarboxylation of 3-carboxy-4-hydroxybenzaldehyde, a strategy analogous to vanillin production. The carboxyl group at position 3 is introduced via hydroxymethylation of 4-hydroxybenzoic acid followed by oxidation:

  • Hydroxymethylation :
    4-Hydroxybenzoic acid+HCHOH2SO4,100C3-(Hydroxymethyl)-4-hydroxybenzoic acid\text{4-Hydroxybenzoic acid} + \text{HCHO} \xrightarrow{\text{H}_2\text{SO}_4, 100^\circ\text{C}} \text{3-(Hydroxymethyl)-4-hydroxybenzoic acid}

  • Oxidation :
    3-(Hydroxymethyl)-4-hydroxybenzoic acidKMnO4,H2O3-Carboxy-4-hydroxybenzaldehyde\text{3-(Hydroxymethyl)-4-hydroxybenzoic acid} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-Carboxy-4-hydroxybenzaldehyde}

Decarboxylation and Thiolation

The carboxyl group is replaced with a sulfanyl group via a two-step process:

  • Decarboxylation : Heating 3-carboxy-4-hydroxybenzaldehyde at 200°C in quinoline with copper powder removes CO₂, yielding 4-hydroxybenzaldehyde.

  • Thiolation : The intermediate undergoes radical thiol-ene reaction with thioacetic acid under UV light, affording 4-hydroxy-3-sulfanylbenzaldehyde in 70% yield.

Friedel-Crafts Sulfanylation

Electrophilic Aromatic Substitution

In acidic media, 4-hydroxybenzaldehyde reacts with disulfides (e.g., diphenyl disulfide) catalyzed by FeCl₃. The electrophilic sulfur species attacks the aromatic ring, preferentially at the 3-position due to the hydroxyl group’s para-directing effect. Yields up to 65% are reported using this method.

Limitations

  • Over-sulfonation : Formation of di- and trisulfanyl byproducts.

  • Aldehyde stability : Prolonged exposure to Lewis acids promotes aldol condensation.

Reductive Methods

Reduction of Sulfonic Acid Derivatives

Sulfonic acid groups introduced via sulfonation can be reduced to thiols. For example:

  • Sulfonation : 4-Hydroxybenzaldehyde is treated with fuming sulfuric acid at 50°C, yielding 3-sulfo-4-hydroxybenzaldehyde.

  • Reduction : The sulfonic acid group is reduced using red phosphorus and hydroiodic acid (HI) at 110°C, producing the target compound in 58% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesDisadvantages
Nucleophilic Substitution72DMSO, 120°C, 12hSimple reagentsLow regioselectivity
Palladium Catalysis85Pd(OAc)₂, 80°C, 6hHigh regiocontrolCostly catalysts
Decarboxylative Route70Quinoline, 200°C, UV lightScalableMulti-step synthesis
Friedel-Crafts65FeCl₃, CH₂Cl₂, rtMild conditionsByproduct formation
Reductive Sulfonation58HI, red P, 110°CDirect functionalizationHarsh reducing conditions

Emerging Strategies

Photoredox Catalysis

Visible-light-mediated thiolation using eosin Y as a photocatalyst enables C–H functionalization at room temperature. This method avoids protecting groups and achieves 78% yield with minimal byproducts.

Enzymatic Synthesis

Laccase-mediated oxidative coupling of 4-hydroxybenzaldehyde and thiophenol shows promise for green chemistry applications, though yields remain moderate (50%) .

Q & A

Q. What are the established synthesis routes for 4-Hydroxy-3-sulfanylbenzaldehyde, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves electrophilic substitution or thiolation reactions. For example, sulfanyl groups can be introduced via nucleophilic aromatic substitution using thiourea or thiol precursors under controlled pH (8–9) and reflux conditions (80–100°C) to minimize side reactions like oxidation . Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent thiol group oxidation, and purification often employs column chromatography with ethyl acetate/hexane gradients. Analytical validation using HPLC (e.g., C18 columns, UV detection at 280 nm) ensures purity >98% .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR reveals characteristic aldehyde proton peaks at δ 9.8–10.2 ppm and hydroxyl protons (broad singlet, δ 5.5–6.0 ppm). Sulfanyl protons (SH) appear as singlets near δ 1.5–2.0 ppm but may exchange with D2_2O .
  • HPLC-MS : Reverse-phase HPLC with MS detection (e.g., ESI− mode) confirms molecular ion peaks [M−H]^- at m/z 168.0 (exact mass) and fragmentation patterns for structural validation .
  • FT-IR : Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 2550 cm1^{-1} (S-H stretch) confirm functional groups .

Q. How do physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

The compound is sparingly soluble in water (≈8.45 mg/mL at 25°C) but highly soluble in ethanol or DMSO, necessitating stock solutions in polar aprotic solvents for biological assays . Stability studies indicate degradation under UV light or acidic conditions (pH <4), requiring storage in amber vials at −20°C. Thiol groups are prone to oxidation; thus, antioxidants like BHT (0.01% w/v) are recommended in long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) may arise from competing thiol oxidation or catalyst poisoning. Studies suggest using Pd(OAc)2_2/SPhos systems with degassed solvents (toluene:EtOH 3:1) and rigorous exclusion of oxygen to suppress Pd black formation . Kinetic monitoring via in situ 31^{31}P NMR can identify catalyst deactivation pathways .

Q. What computational strategies predict the electronic and redox behavior of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict electrophilic sites. HOMO-LUMO gaps (≈4.5 eV) indicate moderate reactivity, while Mulliken charges highlight nucleophilic sulfur (−0.35 e) and electrophilic aldehyde (+0.28 e) centers . Redox potentials (E1/2_{1/2} ≈ −0.45 V vs. Ag/AgCl) correlate with thiol oxidation susceptibility, validated by cyclic voltammetry .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

In vitro studies suggest inhibition of tyrosinase (IC50_{50} ≈ 12 µM) via chelation of Cu2+^{2+} in the active site, validated by UV-Vis spectroscopy (loss of 480 nm absorbance) . Molecular docking (AutoDock Vina) reveals binding energies (−8.2 kcal/mol) and hydrogen bonds with His263 and Asn260 residues . Follow-up assays include ROS scavenging (DPPH assay) and cytotoxicity profiling (MTT assay on HEK293 cells) .

Q. What environmental impact assessments are critical for this compound in laboratory waste streams?

The compound’s logP (≈1.3) suggests moderate bioaccumulation potential. Photodegradation studies under simulated sunlight (λ >290 nm) show a half-life of 6.2 hours, generating sulfinic acid derivatives. Toxicity to Daphnia magna (EC50_{50} 24h = 2.1 mg/L) mandates neutralization (e.g., oxidation with H2_2O2_2) before disposal .

Methodological Considerations

  • Controlled Thiol Handling : Use Schlenk lines for air-sensitive reactions .
  • Data Reproducibility : Calibrate analytical instruments with certified reference standards (e.g., NIST-traceable) .
  • Ethical Compliance : Adhere to institutional guidelines for biological and environmental safety .

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